molecular formula C17H17N3O2S2 B2629041 (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897477-21-3

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2629041
CAS No.: 897477-21-3
M. Wt: 359.46
InChI Key: SIDYJRAPGZHUEV-UHFFFAOYSA-N
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Description

The compound (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone features a piperazine core linked to a 4-methoxybenzo[d]thiazole moiety and a thiophen-2-yl methanone group. Its synthesis typically involves coupling reactions between substituted benzo[d]thiazole-piperazine intermediates and thiophene carbonyl derivatives under conditions such as dichloromethane (DCM) extraction and column chromatography purification with ethyl acetate/hexane systems . Key characterization methods include $^1$H/$^13$C NMR, HRMS, and melting point analysis, which confirm its molecular structure and purity .

This compound belongs to a broader class of piperazine-linked heterocyclic methanones, which are explored for diverse biological activities, including carbonic anhydrase (CA) inhibition and antiviral effects .

Properties

IUPAC Name

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-22-12-4-2-5-13-15(12)18-17(24-13)20-9-7-19(8-10-20)16(21)14-6-3-11-23-14/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDYJRAPGZHUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as microwave-assisted synthesis could be employed to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

Biologically, the compound has shown potential as an anti-inflammatory agent. It inhibits the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Medicine

In medicine, the compound is being investigated for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens .

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound shares structural similarities with analogs bearing variations in the sulfonyl/aryl substituents on the piperazine ring or heterocyclic moieties. Key examples include:

Table 1: Comparison of Physicochemical Properties
Compound Name Substituent on Piperazine Melting Point (°C) Yield (%) Molecular Weight
Target Compound 4-Methoxybenzo[d]thiazole Not reported Not reported ~437 g/mol*
(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ea) 4-Methoxyphenyl sulfonyl 232–234 86 483
(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ec) 4-Chlorophenyl sulfonyl 245–247 80 487
(1,1-dioxido-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone (T-08) 4-Fluorophenyl sulfonyl Not reported Not reported ~466 g/mol
(4-(1-(3-methoxy-4-(thiophen-3-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone (22) Azetidine-thiophene linkage 103–170 40 475

*Estimated based on structural formula.

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in 9ec) increase melting points compared to electron-donating groups (e.g., methoxy in 9ea), likely due to enhanced intermolecular interactions .
  • Synthetic Yields : Yields vary significantly (40–86%), influenced by steric and electronic factors during coupling reactions .
Carbonic Anhydrase (CA) Inhibition

Compounds like 9ea–ee () were evaluated for CA inhibition using stopped-flow assays. While data for the target compound are unavailable, analogs with chloro or tert-butyl substituents (e.g., 9ce) showed potent inhibition, suggesting that bulky or electronegative groups enhance binding to CA active sites .

Antiviral Activity

A structurally related compound, (4-(2-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone, exhibited anti-HIV activity (EC$_{50}$ = 0.53 μM, selectivity index = 483) . The thiophen-2-yl group may contribute to this activity by facilitating interactions with viral enzymes.

Matrix Metalloproteinase (MMP) Inhibition

Thiazole-piperazine acetamide derivatives (e.g., compounds 13–18 in ) demonstrated MMP inhibitory activity, with methoxy and chloro substituents improving potency. This highlights the importance of aryl group modifications in modulating biological effects .

Biological Activity

The compound (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule characterized by the presence of a benzo[d]thiazole moiety, a piperazine ring, and a thiophene group. This structural configuration suggests a range of potential biological activities, particularly in pharmacology and medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the benzo[d]thiazole moiety : This can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine to form 4-methoxybenzo[d]thiazole.
  • Piperazine ring formation : The benzo[d]thiazole derivative is then reacted with piperazine under appropriate conditions.
  • Thiophenyl addition : The final step involves the reaction of the piperazinyl derivative with thiophen-2-ylmethanone.

The compound's structure enhances its lipophilicity due to the presence of methoxy groups, potentially improving its bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to possess selective cytotoxic activity against various cancer cell lines while demonstrating minimal toxicity towards normal cells. In studies, IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds ranged from 2.02 µM to 171.67 µM against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) compared to normal Vero cells .

CompoundCell LineIC50 (µM)
Compound 4bA5492.02
Compound 4bHeLa2.059
Compound 4bMCF-713.65
DoxorubicinA5490.88
DoxorubicinHeLa0.33

The anticancer activity of these compounds is believed to be mediated through multiple mechanisms:

  • Inhibition of tubulin polymerization : This disrupts microtubule dynamics, essential for cell division, thereby inhibiting cancer cell proliferation .
  • Interaction with biological targets : Studies have suggested that these compounds may modulate various biological pathways through enzyme inhibition or receptor binding, which could further elucidate their therapeutic potential.

Other Biological Activities

In addition to anticancer properties, thiazole derivatives have been associated with a variety of biological activities:

  • Anti-inflammatory : Some studies indicate potential anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Antimicrobial : Certain derivatives have shown promising antibacterial activity through molecular modeling and interactions with bacterial proteins.

Case Studies

  • Antitumor Activity Evaluation : A study evaluated a series of thiazole derivatives against human cancer cell lines, noting that modifications in structure led to enhanced antiproliferative activity compared to their precursors.
  • Enzyme Inhibition Studies : Interaction studies involving these compounds focus on their binding affinity to various enzymes and receptors, providing insights into their mechanisms of action and potential therapeutic applications.

Q & A

Q. Q1. What are the optimal synthetic routes for (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone, and how can reaction conditions be standardized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : React 4-methoxybenzaldehyde derivatives with thiosemicarbazide under acidic conditions (e.g., HCl/ethanol) to form the benzo[d]thiazole core .

Piperazine Coupling : Use nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety to the thiazole ring.

Thiophene Acylation : Employ Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the thiophen-2-yl methanone group .

Q. Key Considerations :

  • Solvent Selection : Ethanol or DMF for polar intermediates; toluene for acylation .
  • Catalysts : Pd(PPh₃)₄ for cross-coupling; AlCl₃ for acylation .
  • Yield Optimization : Reported yields for analogous compounds range from 60% to 82% .

Q. Q2. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Identify proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm; piperazine N–CH₂ at δ 2.8–3.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₈N₃O₂S₂: calculated 400.08, observed 400.09) .
  • HPLC : Purity >95% with C18 columns (acetonitrile/water gradient) .

Q. Common Pitfalls :

  • Overlapping signals in NMR (e.g., piperazine vs. thiazole protons). Use 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. Q3. How can computational methods predict the biological activity of this compound?

Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors, kinases).

  • Key Residues : For 5-HT₃ receptors, prioritize Trp183, Tyr234, and Glu129 for hydrogen bonding .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .

SAR Analysis : Compare with analogs (e.g., methoxy vs. nitro substituents) to link structural features to activity .

Q. Q4. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer :

  • Dynamic Effects : Rotameric states of the piperazine ring cause splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals at 50–80°C .
  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO stabilizes planar conformations, simplifying splitting .
  • X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., C–S bond lengths: ~1.70 Å in thiazole) .

Q. Q5. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer :

Salt Formation : React with HCl or sodium glycocholate to enhance aqueous solubility (e.g., HCl salt solubility: 12 mg/mL vs. free base: 0.5 mg/mL) .

Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazine) for passive diffusion .

Nanoparticle Encapsulation : Use PLGA nanoparticles (particle size: 150 nm, PDI <0.2) to improve plasma half-life .

Q. Q6. How do structural modifications (e.g., substituting methoxy with halogens) affect reactivity and bioactivity?

Methodological Answer :

  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity of the thiazole ring, enhancing nucleophilic substitution rates (k = 0.15 min⁻¹ for Cl vs. 0.08 min⁻¹ for OMe) .
  • Bioactivity Impact : Fluorine substitution improves CNS penetration (e.g., 4-F derivative: IC₅₀ = 12 nM vs. 25 nM for OMe in 5-HT₃ assays) .

Q. Synthetic Protocol for 4-F Derivative :

Replace 4-methoxybenzaldehyde with 4-fluorobenzaldehyde in Step 1 .

Confirm regioselectivity via NOESY (proximity of F to thiophene ring) .

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